The synthesis of perospirone hydrochloride involves several steps that utilize various chemical reactions. A notable method includes the reaction of specific intermediates with cis-hexamethylene di-methyl imine. This process is advantageous as it avoids intermediate alkylation, resulting in higher yields and purity suitable for industrial production .
Perospirone hydrochloride has a complex molecular structure represented by the formula and a molar mass of approximately 426.58 g/mol .
The three-dimensional conformation of perospirone can be analyzed using computational models, revealing its spatial arrangement that facilitates interaction with neurotransmitter receptors.
Perospirone hydrochloride participates in various chemical reactions, primarily during its synthesis. The key reactions include nucleophilic substitutions where fluorine atoms are replaced by piperazine moieties.
These reactions are characterized by specific conditions such as temperature and solvent choice, which can significantly influence yield and reaction rate.
Perospirone exerts its therapeutic effects through a multifaceted mechanism involving:
Perospirone hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring consistent therapeutic efficacy.
Perospirone hydrochloride is primarily used in clinical settings for:
Recent advancements have focused on developing novel formulations that enhance bioavailability and reduce dosing frequency, thereby improving patient compliance .
Perospirone hydrochloride, chemically designated as (3aR,7aS)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]hexahydro-1H-isoindole-1,3(2H)-dione hydrochloride, is an atypical antipsychotic featuring a complex polycyclic architecture. Its molecular formula is C₂₃H₃₁ClN₄O₂S, with a molecular weight of 463.04 g/mol [4] [6]. The structure integrates three key moieties:
The stereochemical configuration is critical for pharmacological activity. The succinimide ring adopts a cis-fusion at the cyclohexane C3a and C7a positions, confirmed as (3aR,7aS) via X-ray crystallography and chiral chromatography [5] [9]. This configuration stabilizes the molecule through intramolecular hydrogen bonding between the imide carbonyl (C=O) and adjacent CH₂ groups. The benzisothiazole nitrogen and piperazine tertiary nitrogen further contribute to electrostatic potential maps, enabling dual 5-HT₂A/D₂ receptor binding [8].
Stereocenter | Configuration | Role in Bioactivity |
---|---|---|
Cyclohexane C3a | R | Stabilizes succinimide conformation |
Cyclohexane C7a | S | Orients benzisothiazole for receptor docking |
Piperazine N4 | Planar | Facilitates dopamine receptor antagonism |
Industrial synthesis of perospirone hydrochloride (CAS 129273-38-7) employs a multi-step sequence optimized for yield and purity, as detailed in patent CN105669665A [2]:
Key Steps:
Process Enhancements:
Crystallization Control: Recrystallization from ethanol/water (9:1) ensures polymorphic purity (>99.5% by HPLC) [6].
Table 2: Optimized Reaction Conditions for Key Intermediates
Step | Reactant | Catalyst/Solvent | Yield | Purity (HPLC) |
---|---|---|---|---|
Alkylation | 1,4-Dibromobutane + benzisothiazolylpiperazine | Toluene/TBAB, 110°C | 87% | 98.2% |
Imidation | cis-1,2-Cyclohexanedicarboxylic anhydride | MIBK, 60°C | 81% | 99.1% |
Salt Formation | HCl gas in ethanol | Ethanol, 25°C | 95% | 99.7% |
Solubility and Partitioning:
Perospirone hydrochloride exhibits pH-dependent solubility:
Solid-State Stability:
Analytical Characterization:
HPLC (USP): C18 column, 0.1% TFA/acetonitrile gradient, retention time 6.8 min [6].
Table 3: Stability Profile Under Forced Degradation Conditions
Stress Condition | Degradants Identified | Degradation Rate (%/month) |
---|---|---|
Light (4500 lux) | Sulfoxide, dealkylated imide | 4.8% |
Heat (60°C) | None detected | <0.5% |
Acid (0.1M HCl) | Dicarboxylic acid | 12.3% |
Base (0.1M NaOH) | Amic acid | 18.7% |
Table 4: Nomenclature and Identifiers of Perospirone Hydrochloride
Designation | Identifier | |
---|---|---|
IUPAC Name | (3aR,7aS)-2-(4-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)butyl)hexahydro-1H-isoindole-1,3(2H)-dione hydrochloride | |
CAS Number (Anhydrous) | 129273-38-7 | |
CAS Number (Dihydrate) | 192052-81-6 | |
Free Base CAS | 150915-41-6 | |
Synonyms | SM-9018 hydrochloride; Lullan | |
Molecular Formula | C₂₃H₃₁ClN₄O₂S | |
SMILES | [H]Cl.O=C1[C@]2([H])CCCC[C@@]1([H])C(=O)N(CCCCN1CCN(c2nsc3ccccc23)CC1)C2=O | [4] [6] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7